molecular formula C21H23N3O2 B4333752 N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

Cat. No.: B4333752
M. Wt: 349.4 g/mol
InChI Key: PNXMYHCCIPOBKI-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an indolizine ring, which is a fused bicyclic system containing nitrogen. The presence of the dimethylamino group and the phenyl group further enhances its chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23(2)13-8-12-22-21(26)20(25)19-18(16-9-4-3-5-10-16)15-17-11-6-7-14-24(17)19/h3-7,9-11,14-15H,8,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXMYHCCIPOBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenylindolizine with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a sodium channel blocker.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, as a sodium channel blocker, it binds to sodium channels in cell membranes, inhibiting the flow of sodium ions and thereby affecting cellular activity. This mechanism is crucial in its potential therapeutic applications, particularly in the treatment of conditions related to abnormal sodium channel activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]acetamide
  • N-[3-(dimethylamino)propyl]-2-phenoxyacetamide

Uniqueness

N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide stands out due to its unique indolizine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Reactant of Route 2
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N-[3-(dimethylamino)propyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide

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